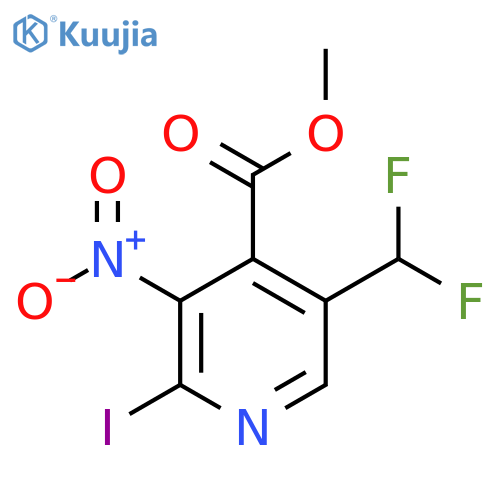

Cas no 1805549-48-7 (Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate)

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate

-

- インチ: 1S/C8H5F2IN2O4/c1-17-8(14)4-3(6(9)10)2-12-7(11)5(4)13(15)16/h2,6H,1H3

- InChIKey: VUWMHPKZSMXCNF-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(C(=O)OC)=C(C=N1)C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 312

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021514-500mg |

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate |

1805549-48-7 | 95% | 500mg |

$1,769.25 | 2022-04-01 | |

| Alichem | A029021514-1g |

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate |

1805549-48-7 | 95% | 1g |

$2,779.20 | 2022-04-01 | |

| Alichem | A029021514-250mg |

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate |

1805549-48-7 | 95% | 250mg |

$989.80 | 2022-04-01 |

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylateに関する追加情報

Introduction to Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate (CAS No. 1805549-48-7)

Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate, identified by the CAS number 1805549-48-7, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a difluoromethyl group, an iodo group, and a nitro group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various chemical transformations.

The synthesis of Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methodologies and green chemistry have enabled more efficient syntheses of such complex molecules. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the iodo group at the 2-position of the pyridine ring. Additionally, the nitration step has been optimized using selective nitrating agents to minimize side reactions and improve product quality.

One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The presence of electron-withdrawing groups like the nitro and difluoromethyl groups can enhance the bioavailability and pharmacokinetic properties of drugs derived from this compound. Recent studies have demonstrated that derivatives of Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate exhibit potent inhibitory activity against certain enzymes involved in cancer progression. These findings underscore the importance of this compound in advancing therapeutic interventions for complex diseases.

In the realm of agrochemicals, this compound has shown potential as a precursor for herbicides and insecticides. The pyridine ring structure is known to confer stability and selectivity in such applications, while the iodo group can serve as a reactive site for further functionalization. Researchers have also explored its role in photovoltaic materials, where its electronic properties make it a candidate for use in organic solar cells.

From a toxicological perspective, understanding the safety profile of Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate is crucial for its industrial applications. Recent toxicity studies have focused on assessing its acute and chronic effects on various biological systems. These studies have revealed that while the compound exhibits low toxicity at therapeutic doses, prolonged exposure may necessitate further investigation into long-term effects.

Looking ahead, the development of novel synthetic routes and functionalization strategies for Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate will continue to drive innovation across multiple industries. Collaborative efforts between academic institutions and industrial research labs are expected to yield breakthroughs in harnessing this compound's full potential.

1805549-48-7 (Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate) 関連製品

- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)

- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)

- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

- 2727073-66-5([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)

- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

- 2091167-66-5(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)

- 2229395-99-5(O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)